molecular formula C18H18ClN3O3S B361614 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide CAS No. 838893-35-9

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B361614
CAS No.: 838893-35-9
M. Wt: 391.9g/mol
InChI Key: GBRSYWFATAHOKS-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the 4-chlorophenyl group and the benzenesulfonamide moiety in its structure suggests potential biological and chemical activities.

Preparation Methods

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide typically involves multiple steps:

Chemical Reactions Analysis

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions:

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

    Medicine: Due to its structural features, it is being investigated for its potential antiviral, antibacterial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in a range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

838893-35-9

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H18ClN3O3S/c1-13(2)22(26(23,24)16-6-4-3-5-7-16)12-17-20-18(21-25-17)14-8-10-15(19)11-9-14/h3-11,13H,12H2,1-2H3

InChI Key

GBRSYWFATAHOKS-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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